6-(acryloyloxy)hexanoic acid chemical structure and physical properties
6-(acryloyloxy)hexanoic acid chemical structure and physical properties
6-(Acryloyloxy)hexanoic Acid: Chemical Structure, Physical Properties, and Applications in Advanced Materials and Drug Development
Executive Summary
6-(Acryloyloxy)hexanoic acid (often abbreviated as 6-AHA) is a highly versatile, heterobifunctional monomer characterized by a terminal polymerizable acrylate group and a reactive carboxylic acid, separated by a flexible five-carbon aliphatic spacer[1][2]. This unique structural topology makes it an invaluable building block in the synthesis of liquid crystal elastomers, pressure-sensitive adhesives, and advanced targeted drug delivery systems[3][4]. This whitepaper provides an in-depth technical analysis of its physical properties, validated synthesis protocols, and mechanistic applications in modern chemical engineering and bioconjugation.
Part 1: Chemical Structure and Quantitative Physical Properties
The utility of 6-(acryloyloxy)hexanoic acid stems from its dual reactivity. The carboxylic acid terminus allows for precise bioconjugation or esterification with rigid mesogenic cores, while the acrylate terminus enables free-radical or UV-initiated polymerization[3][5]. The hexanoic spacer provides critical steric decoupling, reducing rigidity in polymer networks and increasing the hydrophobicity of hydrogel matrices[6].
Table 1: Chemical and Physical Properties of 6-(Acryloyloxy)hexanoic Acid
| Property | Value |
| Chemical Name | 6-(Acryloyloxy)hexanoic acid |
| CAS Registry Number | 93365-33-4[1] |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 g/mol |
| Structural Formula | CH₂=CH-COO-(CH₂)₅-COOH |
| Appearance | Viscous liquid to semi-solid |
| Solubility | Soluble in THF, Chloroform, DMF, Ethyl Acetate; Poorly soluble in water[7] |
| 1H NMR (CDCl3) Key Shifts | δ 4.17 (t, 2H, -CH₂-O-), δ 5.82 (d, 1H, vinylic), δ 6.12 (dd, 1H, vinylic)[7] |
Part 2: De Novo Synthesis and Purification Protocols
The synthesis of 6-(acryloyloxy)hexanoic acid requires strict environmental control to prevent the premature auto-polymerization of the acrylate group. The following protocol outlines a highly reproducible, two-phase synthesis from caprolactone, designed as a self-validating system[7].
Phase 1: Ring-Opening Hydrolysis of Caprolactone
Objective: Generate the intermediate 6-hydroxyhexanoic acid.
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Reaction Setup: In a reactor, combine 145 g of potassium hydroxide (KOH) and 110 mL of methanol to form a methanolic base solution. Add 390 mL of tetrahydrofuran (THF) to ensure complete solvation of the organic phase[7].
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Addition: Introduce 100 g of caprolactone to the mixture.
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Causality: The strong base catalyzes the ring-opening of the cyclic ester (lactone), yielding the linear hydroxy-acid. THF acts as a co-solvent to maintain a homogeneous reaction mixture as the polar carboxylate salt forms[7].
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Incubation: Stir continuously at room temperature (20-25°C) overnight.
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Workup: Acidify the solution using dilute hydrochloric acid (HCl) to protonate the carboxylate, followed by extraction with ethyl acetate. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.
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Self-Validation (NMR): Before proceeding, confirm intermediate purity via 1H NMR (CDCl₃). The disappearance of the cyclic lactone multiplet and the emergence of a distinct triplet at δ 3.66 ppm (J = 6.5 Hz, 2H) confirms the presence of the terminal primary alcohol (-CH₂-OH)[7].
Phase 2: Esterification to 6-(Acryloyloxy)hexanoic Acid
Objective: Attach the polymerizable acrylate group while preserving the carboxylic acid.
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Reaction Setup: Dissolve 10 g of the synthesized 6-hydroxyhexanoic acid in 57 mL of dimethylacetamide (DMAc). Add 0.5 g of 2,6-di-tert-butyl-4-methylphenol (BHT)[7].
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Causality: DMAc is a highly polar aprotic solvent that prevents undesirable side reactions. BHT is absolutely critical; it acts as a radical scavenger to inhibit the spontaneous, auto-catalyzed thermal polymerization of the highly reactive acrylate double bond during synthesis and subsequent concentration steps[5][7].
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Activation: Cool the reaction vessel to 0°C. Add 17.2 g of acryloyl chloride dropwise.
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Causality: The 0°C environment controls the highly exothermic esterification reaction, preventing localized heating that could trigger premature polymerization or degradation of the aliphatic chain[7].
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Quench: After stirring for 3.5 hours, slowly add a mixture of 12 mL pyridine and 12 mL water. Stir for an additional 2 hours[7].
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Causality: Pyridine neutralizes the generated HCl byproduct. Combined with water, it safely quenches any unreacted acryloyl chloride into acrylic acid, which is highly water-soluble and easily removed during the aqueous wash[7].
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Workup: Acidify with dilute HCl, extract with ethyl acetate, wash the organic layer with water, dry, filter, and concentrate under reduced pressure (keeping the water bath temperature below 40°C).
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Self-Validation (NMR): Verify the final product via 1H NMR (CDCl₃). Successful esterification is confirmed by the appearance of the vinylic protons at δ 5.82 (d, J = 10.4 Hz, 1H) and δ 6.12 (dd, J = 17.3, 10.5 Hz, 1H)[7].
Synthesis workflow of 6-(acryloyloxy)hexanoic acid from caprolactone.
Part 3: Applications in Drug Development and Polymeric Networks
Cholesteric Liquid Crystal Polymers
In materials science, 6-(acryloyloxy)hexanoic acid is frequently converted into an acid chloride (using oxalyl chloride) and reacted with mesogenic cores (e.g., 4-hydroxybenzoic acid derivatives) to create cholesteric liquid crystal monomers[3][5].
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Mechanistic Insight: The 5-carbon spacer is the critical functional element here. It decouples the polymerizable acrylate network from the rigid liquid crystal core. This steric decoupling allows the mesogens to align properly in their nematic or cholesteric phases without being sterically hindered by the polymer backbone, resulting in films with stable, fixed optical properties[3].
Advanced Drug Delivery Systems (Prodrug Hydrogels)
In bioconjugation and pharmacokinetics, the heterobifunctional nature of 6-AHA makes it an ideal spacer for targeted drug delivery. The terminal carboxylic acid can be activated via EDC/NHS chemistry to conjugate with amine-bearing active pharmaceutical ingredients (APIs).
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Mechanistic Insight: The resulting prodrug monomer can be copolymerized into hydrogels. The hydrophobic hexanoic spacer controls the hydrolytic degradation rate of the ester/amide bonds[6]. Furthermore, the spacer provides steric relief between the dense hydrogel matrix and the API, ensuring the drug retains its native conformation and bioactivity upon release.
Surface Modification and Adhesives
The monomer is also utilized in the synthesis of ester-substituted polyvinyl alcohols and radiation-curable pressure-sensitive adhesives[4][8]. The dual functionality allows for grafting the carboxylic end onto polymer backbones while leaving the acrylate free for subsequent UV-curing, creating highly crosslinked, durable adhesive networks[4][8].
Bioconjugation pathway of 6-(acryloyloxy)hexanoic acid for prodrug hydrogels.
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"LIQUID CRYSTAL COMPOSITIONS, POLYMER NETWORKS DERIVED THEREFROM AND PROCESS FOR MAKING THE SAME - Patent EP2001974", European Patent Office,[Link]
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"Vibrational Spectroscopy of Certain Polymaleic- and Polyacrylic Acid Derivatives", ResearchGate,[Link]
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